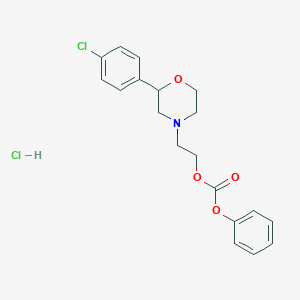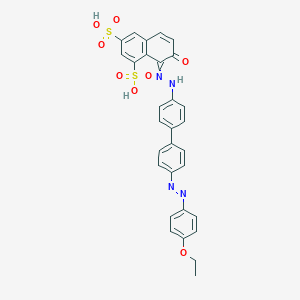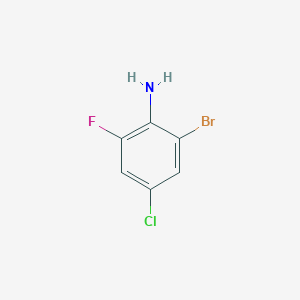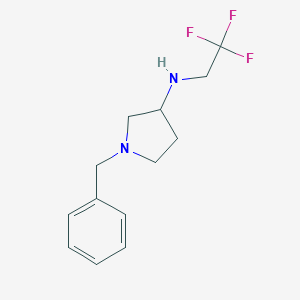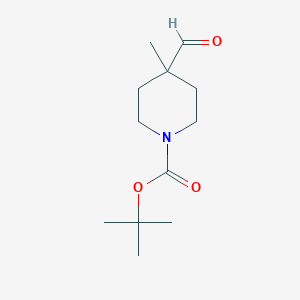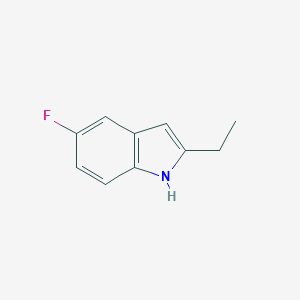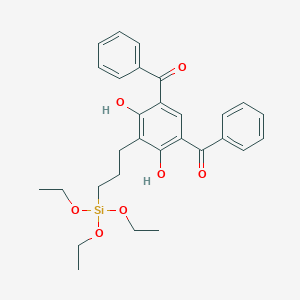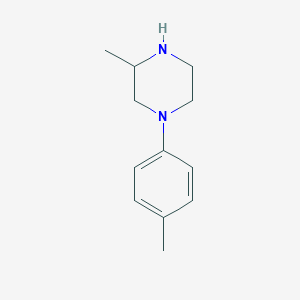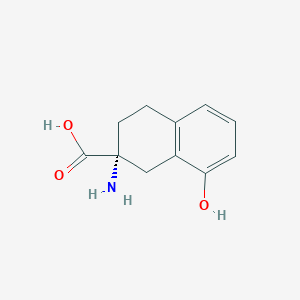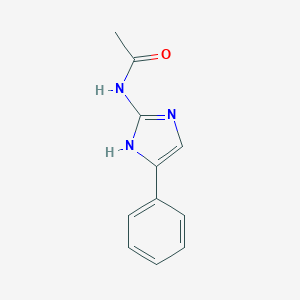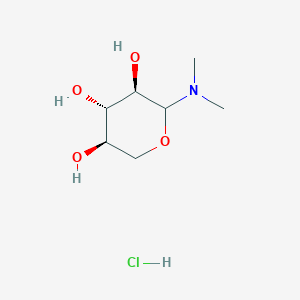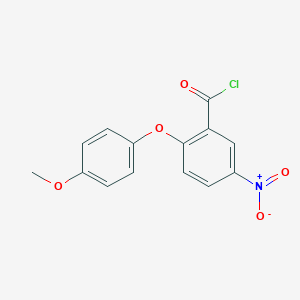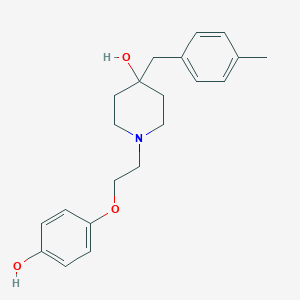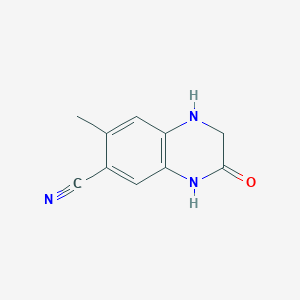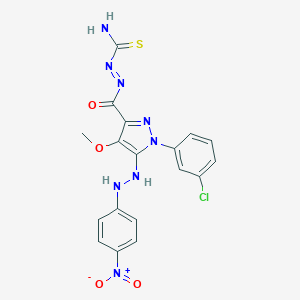
1H-Pyrazole-3-carboxylic acid, 1-(3-chlorophenyl)-4-methoxy-5-((4-nitrophenyl)azo)-, 2-(aminothioxomethyl)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole-3-carboxylic acid, 1-(3-chlorophenyl)-4-methoxy-5-((4-nitrophenyl)azo)-, 2-(aminothioxomethyl)hydrazide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
1H-Pyrazole-3-carboxylic acid, 1-(3-chlorophenyl)-4-methoxy-5-((4-nitrophenyl)azo)-, 2-(aminothioxomethyl)hydrazide has been extensively studied for its potential applications in various fields. One of the major areas of interest is its use as a ligand in coordination chemistry. The compound has been used to synthesize metal complexes that have potential applications in catalysis, bioinorganic chemistry, and materials science. Additionally, the compound has been studied for its potential applications in the field of medicinal chemistry. The compound has been found to exhibit antimicrobial and anticancer properties, making it a potential candidate for drug development.
Mechanism Of Action
The exact mechanism of action of 1H-Pyrazole-3-carboxylic acid, 1-(3-chlorophenyl)-4-methoxy-5-((4-nitrophenyl)azo)-, 2-(aminothioxomethyl)hydrazide is not well understood. However, studies have suggested that the compound may act by inhibiting enzymes involved in various metabolic pathways. For example, the compound has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical And Physiological Effects
Studies have shown that 1H-Pyrazole-3-carboxylic acid, 1-(3-chlorophenyl)-4-methoxy-5-((4-nitrophenyl)azo)-, 2-(aminothioxomethyl)hydrazide exhibits various biochemical and physiological effects. The compound has been found to exhibit antimicrobial and anticancer properties, making it a potential candidate for drug development. Additionally, the compound has been found to exhibit antioxidant and anti-inflammatory properties, which may have potential applications in the treatment of various diseases.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 1H-Pyrazole-3-carboxylic acid, 1-(3-chlorophenyl)-4-methoxy-5-((4-nitrophenyl)azo)-, 2-(aminothioxomethyl)hydrazide in lab experiments is its potential applications in various fields. The compound has been extensively studied and has been found to exhibit various properties that make it a potential candidate for drug development and other applications. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may make it difficult to obtain the pure compound.
Future Directions
There are several future directions for the study of 1H-Pyrazole-3-carboxylic acid, 1-(3-chlorophenyl)-4-methoxy-5-((4-nitrophenyl)azo)-, 2-(aminothioxomethyl)hydrazide. One possible direction is the study of its potential applications in the field of medicinal chemistry. The compound has been found to exhibit antimicrobial and anticancer properties, making it a potential candidate for drug development. Another possible direction is the study of its potential applications in the field of materials science. The compound has been used to synthesize metal complexes that have potential applications in catalysis and other areas. Additionally, further studies could be conducted to better understand the mechanism of action of the compound and its potential applications in various fields.
Synthesis Methods
The synthesis of 1H-Pyrazole-3-carboxylic acid, 1-(3-chlorophenyl)-4-methoxy-5-((4-nitrophenyl)azo)-, 2-(aminothioxomethyl)hydrazide involves a series of chemical reactions. The starting materials include 3-chloroaniline, 4-nitrophenylhydrazine, and ethyl acetoacetate. The reaction involves the condensation of ethyl acetoacetate with 3-chloroaniline to form an intermediate product. This intermediate product is then reacted with 4-nitrophenylhydrazine to form the final product. The product is then purified using column chromatography to obtain the pure compound.
properties
CAS RN |
172701-57-4 |
|---|---|
Product Name |
1H-Pyrazole-3-carboxylic acid, 1-(3-chlorophenyl)-4-methoxy-5-((4-nitrophenyl)azo)-, 2-(aminothioxomethyl)hydrazide |
Molecular Formula |
C18H15ClN8O4S |
Molecular Weight |
474.9 g/mol |
IUPAC Name |
[[1-(3-chlorophenyl)-4-methoxy-5-[(4-nitrophenyl)diazenyl]pyrazole-3-carbonyl]amino]thiourea |
InChI |
InChI=1S/C18H15ClN8O4S/c1-31-15-14(17(28)23-24-18(20)32)25-26(13-4-2-3-10(19)9-13)16(15)22-21-11-5-7-12(8-6-11)27(29)30/h2-9H,1H3,(H,23,28)(H3,20,24,32) |
InChI Key |
APOQMYLFNYCBGJ-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=C(N(N=C1C(=O)N=NC(=S)N)C2=CC(=CC=C2)Cl)NNC3=CC=C(C=C3)[N+](=O)[O-] |
SMILES |
COC1=C(N(N=C1C(=O)NNC(=S)N)C2=CC(=CC=C2)Cl)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(N(N=C1C(=O)N=NC(=S)N)C2=CC(=CC=C2)Cl)NNC3=CC=C(C=C3)[N+](=O)[O-] |
synonyms |
(NE)-N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-[2-(4-nitroph enyl)hydrazinyl]pyrazole-3-carboxamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



